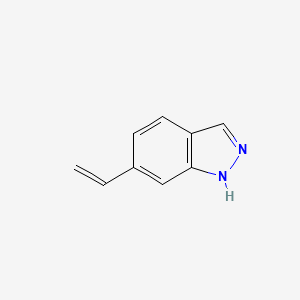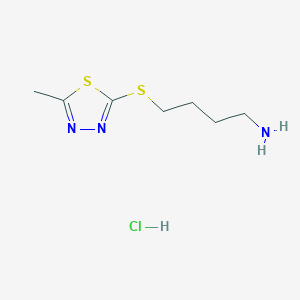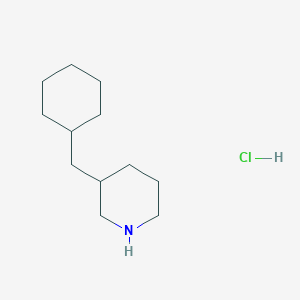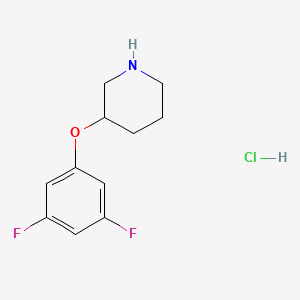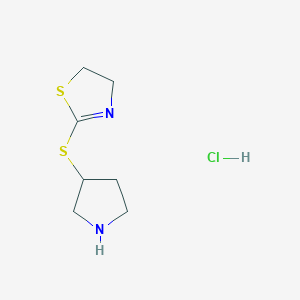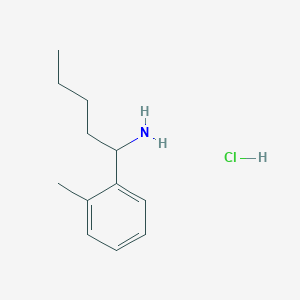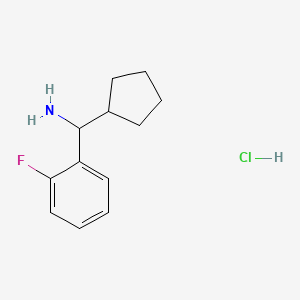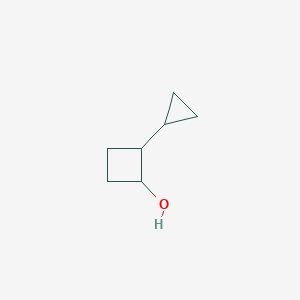
2-Cyclopropylcyclobutanol
Overview
Description
2-Cyclopropylcyclobutanol is a chemical compound with the CAS Number: 1803581-28-3 and Molecular Weight: 112.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Cyclopropylcyclobutanol is C7H12O . The InChI code is 1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2 .Scientific Research Applications
Synthesis of Natural Products
2-Cyclopropylcyclobutanol plays a significant role in the synthesis of cyclobutane-containing natural products. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are prevalent in various drugs and drug prototypes due to their distinctive structures and broad bioactivities .
Medicinal Chemistry
In medicinal chemistry, 2-Cyclopropylcyclobutanol derivatives can be used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals. For instance, cyclobutane motifs have been incorporated into drugs targeting JAK1/JAK3 receptors for the treatment of rheumatoid arthritis .
Agriculture
The compound’s derivatives could potentially be used in the development of botanical pesticides. These pesticides are derived from plant-based compounds and are considered eco-friendly alternatives to synthetic pesticides, offering rapid biodegradability and lower toxicity .
Material Science
2-Cyclopropylcyclobutanol may find applications in material science, particularly in the development of new materials with unique properties. Its derivatives could be used in creating polymers or other materials that require specific structural characteristics .
Environmental Impact
Research into the environmental impact of compounds like 2-Cyclopropylcyclobutanol is crucial. Understanding its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms is essential for assessing its environmental footprint .
Biotechnology
In biotechnology, 2-Cyclopropylcyclobutanol could be involved in the development of peptide-derived compounds. These compounds can form supramolecular architectures, which are important for understanding protein interactions and designing bio-inspired materials .
Safety and Hazards
The safety information available indicates that 2-Cyclopropylcyclobutanol is a dangerous substance. The hazard statements include H225-H315-H319-H335 . Precautionary measures include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .
properties
IUPAC Name |
2-cyclopropylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNUFYGXSZDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)

